

# Splicing Modulators in Oncology: A Comparative Guide to SFI003 and Indisulam

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The modulation of RNA splicing has emerged as a pivotal strategy in the development of novel cancer therapeutics. Dysregulation of splicing is a hallmark of many cancers, leading to the production of oncogenic protein isoforms and the suppression of tumor-suppressor genes. This guide provides a detailed comparison of two prominent splicing modulators, **SFI003** and indisulam, offering insights into their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.

### Introduction to SFI003 and Indisulam

**SFI003** is a novel inhibitor of Serine/Arginine-rich Splicing Factor 3 (SRSF3).[1][2][3][4] SRSF3 is an essential splicing factor that is frequently overexpressed in various cancers, including colorectal cancer (CRC), where it promotes cell proliferation and migration.[1][3] **SFI003** induces the degradation of SRSF3, leading to apoptosis in cancer cells.[1][2]

Indisulam is a well-characterized aryl sulfonamide that functions as a "molecular glue." It selectively induces the degradation of the RNA-binding protein RBM39 by recruiting it to the DCAF15 E3 ubiquitin ligase complex for proteasomal degradation.[5][6] The depletion of RBM39 leads to widespread alterations in pre-mRNA splicing, ultimately causing cell cycle arrest and apoptosis in cancer cells.[5][6] Indisulam has been investigated in multiple clinical trials for various solid tumors and hematological malignancies.[7][8][9][10][11]



### **Mechanism of Action**

The two splicing modulators operate through distinct mechanisms to achieve their anti-cancer effects.

**SFI003** targets SRSF3 for degradation via a neddylation-dependent proteasomal pathway.[1] This leads to the downstream suppression of 24-dehydrocholesterol reductase (DHCR24), an enzyme involved in cholesterol biosynthesis and a scavenger of reactive oxygen species (ROS).[1] The inhibition of the SRSF3/DHCR24 axis results in increased ROS production and subsequent apoptosis in colorectal cancer cells.[1]





Click to download full resolution via product page

Indisulam acts as a molecular glue, forming a ternary complex with RBM39 and the DCAF15 component of the CUL4-DCAF15 E3 ubiquitin ligase.[5][12] This induced proximity facilitates the polyubiquitination and subsequent proteasomal degradation of RBM39.[5][6] The loss of



RBM39, a key component of the spliceosome, leads to global changes in pre-mRNA splicing, resulting in cell cycle arrest, particularly at the G1/S transition, and apoptosis.[5][6]



Click to download full resolution via product page



# **Comparative Performance Data**

While direct head-to-head studies are limited, the following tables summarize the available preclinical data for **SFI003** and indisulam from independent studies. It is important to note that variations in experimental conditions can influence the outcomes.

In Vitro Cytotoxicity (IC50)



| Compound  | Cell Line                                 | Cancer Type           | IC50 (μM) | Citation(s) |
|-----------|-------------------------------------------|-----------------------|-----------|-------------|
| SFI003    | HCT-116                                   | Colorectal<br>Cancer  | 8.78      | [1][2]      |
| SW480     | Colorectal<br>Cancer                      | 48.67                 | [1][2]    |             |
| Indisulam | HCT-116                                   | Colorectal<br>Cancer  | 0.56      |             |
| HeLa      | Cervical Cancer                           | 287.5 (24h)           | [5]       |             |
| C33A      | Cervical Cancer                           | 125.0 (24h)           | [5]       |             |
| J.gamma1  | T-cell Acute<br>Lymphoblastic<br>Leukemia | <0.01 - 0.08<br>(72h) | [6]       |             |
| Jurkat    | T-cell Acute<br>Lymphoblastic<br>Leukemia | <0.01 - 0.08<br>(72h) | [6]       |             |
| СМК       | Acute<br>Megakaryoblasti<br>c Leukemia    | <1                    | [13]      |             |
| MEG01     | Acute<br>Megakaryoblasti<br>c Leukemia    | <1                    | [13]      |             |
| M07e      | Acute<br>Megakaryoblasti<br>c Leukemia    | <1                    | [13]      |             |
| IMR-32    | Neuroblastoma                             | ~1                    | [14]      |             |
| KELLY     | Neuroblastoma                             | ~1                    | [14]      |             |

# In Vivo Efficacy in Xenograft Models



| Compound                | Cancer<br>Type       | Xenograft<br>Model                                         | Dosing<br>Regimen                                                   | Tumor<br>Growth<br>Inhibition                                                                  | Citation(s) |
|-------------------------|----------------------|------------------------------------------------------------|---------------------------------------------------------------------|------------------------------------------------------------------------------------------------|-------------|
| SFI003                  | Colorectal<br>Cancer | HCT-116                                                    | 100, 200<br>mg/kg, p.o.,<br>for 2 weeks                             | Dose-<br>dependent<br>inhibition; at<br>200 mg/kg,<br>tumors in<br>50% of mice<br>disappeared. | [1][2]      |
| Colorectal<br>Cancer    | SW480                | 100, 200<br>mg/kg, p.o.,<br>for 2 weeks                    | Dose-<br>dependent<br>inhibition;<br>stronger than<br>capecitabine. | [1]                                                                                            |             |
| Indisulam               | Neuroblasto<br>ma    | IMR-32                                                     | 25 mg/kg, i.v.,<br>for 8 days                                       | Complete tumor regression.                                                                     | [14]        |
| Neuroblasto<br>ma       | BE2C & SK-<br>N-AS   | 25 mg/kg, i.v.,<br>5 days on/2<br>days off for 2<br>cycles | Complete<br>initial<br>response.                                    | [6]                                                                                            |             |
| Cervical<br>Cancer      | HeLa                 | 25 mg/kg                                                   | Significant<br>tumor<br>regression.                                 | [15]                                                                                           | •           |
| Head and<br>Neck Cancer | MOC1<br>(tongue)     | Not specified                                              | Suppressed tumor growth.                                            | [16]                                                                                           | -           |
| T-cell ALL              | J.gamma1             | 12.5 mg/kg,<br>i.p.                                        | Tumor remission.                                                    | [6]                                                                                            |             |

# **Experimental Protocols**



Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of **SFI003** and indisulam.

## **Cell Viability (MTT) Assay**





#### Click to download full resolution via product page

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat cells with various concentrations of **SFI003** or indisulam and incubate for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
  The absorbance is directly proportional to the number of viable cells.

### **Western Blot Analysis for Protein Degradation**





Click to download full resolution via product page



- Cell Treatment and Lysis: Treat cells with the splicing modulator for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST.
  Incubate with primary antibodies against the target proteins (SRSF3 or RBM39) and a loading control (e.g., GAPDH) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with an HRPconjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

### **Summary and Future Perspectives**

**SFI003** and indisulam represent two distinct and promising approaches to targeting the spliceosome in cancer. **SFI003**, a direct inhibitor leading to SRSF3 degradation, has shown potent activity in preclinical models of colorectal cancer. Indisulam, a molecular glue that degrades RBM39, has demonstrated broader activity across various cancer types and has advanced into clinical trials.

The choice between these or other splicing modulators will likely depend on the specific cancer type, the underlying splicing factor dependencies, and the potential for combination therapies. Future research should focus on direct comparative studies to delineate the relative efficacy and safety profiles of these compounds. Furthermore, the identification of predictive biomarkers will be crucial for patient stratification and the successful clinical translation of these innovative anti-cancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A novel SRSF3 inhibitor, SFI003, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel SRSF3 inhibitor, SFI003, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel SRSF3 inhibitor, SFI003, exerts anticancer activity against colorectal cancer by modulating the SRSF3/DHCR24/ROS axis 联科生物 [liankebio.com]
- 5. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. life-science-alliance.org [life-science-alliance.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Final Results of a Phase 2, Open-Label Study of Indisulam, Idarubicin and Cytarabine in Patients with Relapsed or Refractory Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A phase I and pharmacokinetic study of indisulam in combination with carboplatin PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Splicing Modulators in Oncology: A Comparative Guide to SFI003 and Indisulam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362205#sfi003-versus-other-splicing-modulators-like-indisulam]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com